molecular formula C9H5F2NO B2609647 6,7-Difluoroquinolin-3-ol CAS No. 1026706-70-6

6,7-Difluoroquinolin-3-ol

Cat. No.: B2609647
CAS No.: 1026706-70-6
M. Wt: 181.142
InChI Key: JUDXGCGCWKDXGL-UHFFFAOYSA-N
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Description

6,7-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline precursors with fluorine atoms. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolone and hydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6,7-Difluoroquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In the case of antibacterial activity, the compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division. By forming stable complexes with these enzymes, this compound effectively blocks DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

  • 7-Fluoroquinoline
  • 6,7-Difluoro-5,8-dichloroquinoline
  • 4,7-Dichloroquinoline

Comparison: 6,7-Difluoroquinolin-3-ol is unique due to the presence of hydroxyl and fluorine groups at specific positions on the quinoline ring. This structural arrangement enhances its biological activity and provides distinct chemical properties compared to other fluorinated quinolines. For instance, 7-Fluoroquinoline lacks the hydroxyl group, which may result in different reactivity and biological effects .

Properties

IUPAC Name

6,7-difluoroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDXGCGCWKDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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